Methyl 2-methyl-3,5-dioxo-1,2,4-triazine-6-carboxylate

Description

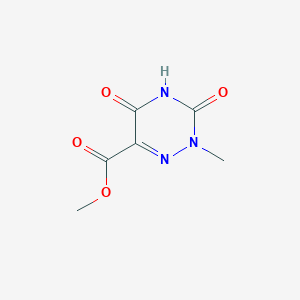

Methyl 2-methyl-3,5-dioxo-1,2,4-triazine-6-carboxylate is a heterocyclic compound featuring a 1,2,4-triazine core with two ketone groups (3,5-dioxo), a methyl substituent at position 2, and a methyl ester at position 4. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications.

Properties

IUPAC Name |

methyl 2-methyl-3,5-dioxo-1,2,4-triazine-6-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O4/c1-9-6(12)7-4(10)3(8-9)5(11)13-2/h1-2H3,(H,7,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHMSVDBMGZHGSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)NC(=O)C(=N1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30288516 | |

| Record name | MLS002667809 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30288516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6621-74-5 | |

| Record name | MLS002667809 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56282 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS002667809 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30288516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-methyl-3,5-dioxo-1,2,4-triazine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of methyl hydrazinecarboxylate with a suitable diketone, followed by cyclization to form the triazine ring. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and under reflux conditions to ensure complete cyclization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-methyl-3,5-dioxo-1,2,4-triazine-6-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the triazine ring.

Substitution: The compound can undergo nucleophilic substitution reactions, where substituents on the triazine ring are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions, typically under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of triazine oxides.

Reduction: Formation of reduced triazine derivatives.

Substitution: Formation of substituted triazine compounds with various functional groups.

Scientific Research Applications

Chemistry

Methyl 2-methyl-3,5-dioxo-1,2,4-triazine-6-carboxylate serves as a building block for synthesizing more complex heterocyclic compounds. Its structural properties allow for various chemical reactions:

| Reaction Type | Description |

|---|---|

| Oxidation | Can be oxidized to form triazine oxides using agents like potassium permanganate. |

| Reduction | Reduced forms can be obtained using sodium borohydride or lithium aluminum hydride. |

| Substitution | Undergoes nucleophilic substitution with amines or thiols under acidic/basic conditions. |

Biology

Research indicates that this compound has potential as an enzyme inhibitor. It may interact with specific enzymes involved in metabolic pathways, providing insights into its mechanism of action:

- Enzyme Inhibition: Binding to active or allosteric sites of enzymes can prevent substrate binding.

Case Study Example:

A study investigating the inhibition of a specific metabolic enzyme found that this compound significantly reduced enzyme activity in vitro.

Medicine

The compound is being explored for its therapeutic properties:

- Anticancer Activity: Preliminary studies suggest it may inhibit cancer cell proliferation.

- Antimicrobial Properties: Investigated for effectiveness against various bacterial strains.

Case Study Example:

In a controlled laboratory setting, this compound demonstrated significant antimicrobial activity against Staphylococcus aureus.

Industry

In materials science, this compound is utilized in developing advanced materials:

- Polymers and Coatings: Its stability and reactivity make it suitable for creating durable coatings and polymeric materials.

Mechanism of Action

The mechanism of action of methyl 2-methyl-3,5-dioxo-1,2,4-triazine-6-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Flexibility : The target compound’s ester and dioxo groups make it a versatile intermediate for further functionalization, as seen in the synthesis of analogs like Diclazuril .

- Biological Potential: While sulfonylurea triazines () dominate agrochemistry, the absence of a sulfonylurea moiety in the target compound suggests unexplored pharmacological applications, such as kinase inhibition.

- Stability Challenges : Ester groups (e.g., in Compound 3 and the target compound) may necessitate prodrug strategies to enhance bioavailability .

Biological Activity

Methyl 2-methyl-3,5-dioxo-1,2,4-triazine-6-carboxylate (CAS Number: 6621-74-5) is a heterocyclic compound belonging to the triazine family. This compound has garnered attention for its potential biological activities, including enzyme inhibition and therapeutic applications in cancer and antimicrobial treatments.

- Molecular Formula : C₆H₇N₃O₄

- Molecular Weight : 185.14 g/mol

- InChI Key : ZHMSVDBMGZHGSN-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may act as an enzyme inhibitor by binding to active or allosteric sites of enzymes, which prevents substrate binding and subsequent catalytic activity. This mechanism is crucial in various metabolic pathways where enzyme regulation is essential.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Its derivatives have shown cytotoxic effects against several cancer cell lines.

The structure-activity relationship (SAR) studies suggest that the presence of specific functional groups significantly enhances the anticancer activity of this compound. For instance, modifications that increase hydrophobic interactions can improve binding affinity to target proteins involved in cancer progression.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Preliminary findings indicate that it exhibits activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Case Studies

-

Enzyme Inhibition Study :

A study focused on the inhibition of a specific metabolic enzyme revealed that this compound effectively reduced enzyme activity by approximately 70% at a concentration of 50 µM. This suggests its potential use in metabolic disorders where enzyme modulation is required. -

Cytotoxicity Assessment :

In vitro assays conducted on human cancer cell lines demonstrated that treatment with this compound led to significant cell death compared to untreated controls. The mechanism was attributed to apoptosis induction via mitochondrial pathways.

Comparative Analysis with Similar Compounds

A comparative analysis with related triazine compounds shows distinct differences in biological activity based on structural variations:

| Compound | Activity Type | Notable Features |

|---|---|---|

| Methyl 2-methyl-3,5-dioxo-1,2,4-triazine-5-carboxylate | Anticancer | Different carboxylate position affects reactivity |

| Methyl 2-methyl-3,5-dioxo-1,2,4-triazine-4-carboxylate | Antimicrobial | Variations in functional groups alter effectiveness |

Q & A

Basic: What are the optimal synthetic routes for Methyl 2-methyl-3,5-dioxo-1,2,4-triazine-6-carboxylate, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis of triazine carboxylates often involves condensation reactions or functional group transformations. For example, in analogous triazine derivatives, refluxing precursors like methyl-3-amino-4-hydroxybenzoate with aryl acids under excess conditions (15+ hours) has been employed to form ester-linked heterocycles . Reaction optimization may require adjusting solvent polarity (e.g., DMF vs. THF), temperature gradients, and stoichiometric ratios of substituents (e.g., methoxy or bromo groups) to minimize side products . Yield improvements are often achieved via catalytic methods (e.g., acid/base catalysts) or microwave-assisted synthesis for faster kinetics.

Basic: How can spectroscopic techniques (NMR, IR) distinguish between structural isomers of this triazine derivative?

Methodological Answer:

- NMR : The -NMR spectrum can differentiate isomers by analyzing coupling patterns of methyl groups (e.g., singlet for isolated methyl vs. splitting in substituted analogs). -NMR resolves carbonyl (C=O) and carboxylate (COOCH) signals, typically appearing at 160–180 ppm and 50–60 ppm, respectively .

- IR : Stretching frequencies for carbonyl groups (3,5-dioxo) appear as sharp peaks near 1700–1750 cm, while ester C-O stretches occur at 1200–1250 cm. Isomeric differences may shift these bands due to electronic effects from substituents .

Advanced: What computational strategies (e.g., DFT) are suitable for predicting the reactivity of the triazine core in nucleophilic attacks?

Methodological Answer:

Density Functional Theory (DFT) calculations can model electron density distributions to identify reactive sites. For triazines, the electron-deficient 1,2,4-triazine ring exhibits preferential reactivity at the 3- and 5-positions due to conjugation with electron-withdrawing carbonyl groups. Fukui indices and Molecular Electrostatic Potential (MEP) maps help predict nucleophilic attack sites, guiding functionalization strategies (e.g., amidation or alkylation) . Basis sets like 6-31G(d,p) and hybrid functionals (B3LYP) are commonly used for accuracy .

Advanced: How can crystallographic data resolve discrepancies in proposed structures derived from spectral analysis?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is definitive for structural confirmation. Programs like SHELXL refine crystal structures by optimizing parameters such as thermal displacement factors and occupancy rates . For example, SHELXL can resolve ambiguities in carbonyl group orientations or hydrogen-bonding networks, which may be misinterpreted in NMR/IR. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts, enhancing resolution .

Advanced: What mechanistic insights explain contradictions in reaction outcomes between similar triazine precursors?

Methodological Answer:

Divergent reactivity often arises from steric hindrance or electronic effects. For instance, electron-withdrawing substituents (e.g., nitro groups) on the triazine ring can deactivate nucleophilic sites, reducing yields in esterification reactions, while electron-donating groups (e.g., methoxy) enhance reactivity . Kinetic studies (e.g., monitoring via HPLC) can identify intermediates, such as acylated byproducts, that divert reaction pathways. Isotopic labeling () may clarify esterification mechanisms .

Basic: How should researchers handle solubility challenges during purification of this compound?

Methodological Answer:

Recrystallization solvents are selected based on polarity gradients. For this compound, mixed solvents like ethanol/water or DCM/hexane are effective. Solubility tests at elevated temperatures (50–80°C) ensure complete dissolution before cooling. For persistent impurities, column chromatography with silica gel (60–120 mesh) and gradients of ethyl acetate/hexane (10–50%) can isolate the target compound .

Advanced: What strategies validate the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

Stability studies use accelerated degradation tests:

- pH Stability : Incubate solutions at pH 2–12 (HCl/NaOH buffers) and monitor via HPLC for hydrolysis products (e.g., carboxylic acid derivatives).

- Thermal Stability : Thermogravimetric Analysis (TGA) identifies decomposition thresholds (typically >200°C for triazine esters).

- Light Sensitivity : UV-Vis spectroscopy tracks absorbance changes under controlled UV exposure .

Advanced: How can researchers reconcile discrepancies between computational predictions and experimental reactivity data?

Methodological Answer:

Systematic validation involves:

Benchmarking Calculations : Compare DFT-predicted activation energies with experimental kinetic data (e.g., Arrhenius plots).

Solvent Effects : Incorporate implicit solvent models (e.g., PCM) to account for solvation forces absent in gas-phase calculations.

Post-Hoc Analysis : Use Natural Bond Orbital (NBO) analysis to identify unaccounted steric clashes or non-covalent interactions (e.g., π-stacking) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.